molecular formula C22H22N2O4S B2868340 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 864939-34-4

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No. B2868340
CAS RN: 864939-34-4
M. Wt: 410.49
InChI Key: SYOVBHZGPYQWTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Novel Zinc Ion-Selective Membrane Electrode

A study utilized Sulipride, closely related to 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, as an electroactive material for the preparation of a PVC-based Zn2+-selective electrode. This electrode demonstrated excellent selectivity over various metal ions and could determine zinc(II) contents in rock materials, showcasing the application in environmental and geological studies (Saleh & Gaber, 2001).

Carbonic Anhydrase Inhibitors

Another study highlighted the synthesis and evaluation of compounds including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide for their inhibitory activity against carbonic anhydrase isoenzymes. Such inhibitors have potential therapeutic applications in treating disorders like glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).

Fluorescence Enhancement in Biochemical Probes

Glibenclamide, structurally similar to this compound, enhances the fluorescence intensity of erbium ions. This property is utilized in developing sensitive fluorimetric probes for biochemical research, highlighting the role of such compounds in improving analytical techniques for biological molecules (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Synthesis of α,β-Unsaturated N-Methoxy-N-Methylamides

Research into the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, showcases the versatility of compounds with sulfamoyl and benzamide functionalities in organic synthesis. These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals (Beney, Boumendjel, & Mariotte, 1998).

In Silico Screening for Nonlinear Optical (NLO) Activities

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, related in structure to the subject compound, were screened for their NLO properties. This research underscores the potential of such compounds in developing new materials for optical applications, demonstrating a bridge between organic chemistry and material science (Kiven et al., 2023).

properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-24(19-7-5-4-6-8-19)29(26,27)21-15-9-17(10-16-21)22(25)23-18-11-13-20(28-2)14-12-18/h4-16H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOVBHZGPYQWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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